molecular formula C7H8N4OS B8435000 5-Ureidomethyl-imidazo[5,1-b]thiazole

5-Ureidomethyl-imidazo[5,1-b]thiazole

Cat. No. B8435000
M. Wt: 196.23 g/mol
InChI Key: ISRGTQGMCPOHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ureidomethyl-imidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C7H8N4OS and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ureidomethyl-imidazo[5,1-b]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ureidomethyl-imidazo[5,1-b]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ureidomethyl-imidazo[5,1-b]thiazole

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-ylmethylurea

InChI

InChI=1S/C7H8N4OS/c8-7(12)10-3-5-9-4-6-11(5)1-2-13-6/h1-2,4H,3H2,(H3,8,10,12)

InChI Key

ISRGTQGMCPOHQU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CN=C(N21)CNC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 220 mg (1.42 mmol) of 5-aminomethylimidazo[5,1-b]-thiazole and 0.3 mg of ice were added 1 ml of ice-cooled water and 1 ml of 5N hydrochloric acid, and the mixture was stirred at 80° C. for 5 minutes. To this mixture was added 111 mg of sodium cyanate, and the resulting mixture was stirred at the temperature for 2 hours. 123 mg of sodium cyanate was further added to the mixture, and the resulting mixture was stirred for one hour. 122 mg of sodium cyanate was added again to the mixture, and the stirring was continued for 2 hours. The mixture was cooled to room temperature, and then made alkali by the addition of potassium carbonate. This mixture was washed with methylene chloride. MeOH was added to the aqueous layer, and the mixture was thoroughly stirred. Insoluble matters were removed by filtration. The filtrate was concentrated under reduced pressure, and then allowed to stand at 0° C. overnight. The crystals precipitated were collected by filtration to obtain 160 mg (yield 57%) of 5-ureidomethyl-imidazo[5,1-b]thiazole.
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
123 mg
Type
reactant
Reaction Step Three
Quantity
122 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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